molecular formula C4H10N2O B120192 N'-hydroxy-2-methylpropanimidamide CAS No. 35613-84-4

N'-hydroxy-2-methylpropanimidamide

Cat. No.: B120192
CAS No.: 35613-84-4
M. Wt: 102.14 g/mol
InChI Key: JHRDEHLFNLLCQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N'-hydroxy-2-methylpropanimidamide can be synthesized through several methods. One common approach involves the reaction of isobutyrimidamide with hydroxylamine under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 2-8°C to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to achieve the desired purity levels, typically around 95% .

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N'-hydroxy-2-methylpropanimidamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxyisobutyramidine
  • N-Hydroxy-2-methylpropanimidamide
  • N-Hydroxyisobutylamidine

Uniqueness

N'-hydroxy-2-methylpropanimidamide stands out due to its unique combination of a hydroxy group and an isobutyrimidamide structure. This combination imparts distinct chemical properties, making it more reactive and versatile compared to similar compounds .

Properties

IUPAC Name

N'-hydroxy-2-methylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRDEHLFNLLCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849833-56-3, 35613-84-4
Record name (1Z)-N-Hydroxy-2-methylpropanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849833-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Hydroxy-2-methylpropanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is the role of ABHA in modifying magnetic nanoparticles?

A: ABHA acts as an initiator for the polymerization of N,N-dimethylacrylamide (DMAA) on the surface of γ-Fe2O3 nanoparticles. [] This "grafting-from" approach creates a hydrophilic poly(N,N-dimethylacrylamide) (PDMAAm) shell around the nanoparticles. []

Q2: How does the use of ABHA impact the biocompatibility of the nanoparticles?

A: The study demonstrated that γ-Fe2O3 nanoparticles coated with PDMAAm initiated by ABHA (PDMAAm-ABHA-γ-Fe2O3) exhibited improved biocompatibility compared to uncoated nanoparticles. [] These coated nanoparticles were readily engulfed by murine J774.2 macrophages, indicating their potential for intracellular applications. [] In contrast, uncoated nanoparticles and those coated with PDMAAm initiated by a different compound (CCHPA) induced vacuole formation, suggesting toxicity. []

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